molecular formula C14H14N2O4S B8780622 Benzenesulfonamide, 4-methyl-N-(2-methyl-4-nitrophenyl)- CAS No. 97-15-4

Benzenesulfonamide, 4-methyl-N-(2-methyl-4-nitrophenyl)-

Cat. No. B8780622
Key on ui cas rn: 97-15-4
M. Wt: 306.34 g/mol
InChI Key: DDVMUXLGTHKHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04009205

Procedure details

152g (1 mole) of 4-amino-3-methyl-nitrobenzene, 80g of sodium carbonate and 500g of water are mixed, 230g (1.2 moles) of p-toluenesulfonyl chloride were added thereto while stirring, and the reaction was carried out for 3 hours at 70° C to obtain 290g of 4-(N-p-toluenesulfonyl)amino-3-methylnitrobenzene.
[Compound]
Name
152g
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
500g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
230g
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].C(=O)([O-])[O-].[Na+].[Na+].[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>O>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[CH3:11])(=[O:26])=[O:25])=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
152g
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
80g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
500g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
230g
Quantity
1.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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